Acetamide,N-(cyclooctylmethyl)-
Description
Overview of N-Substituted Acetamides in Contemporary Organic Chemistry
N-substituted acetamides are a class of organic compounds characterized by an acetamide (B32628) group (CH₃CONH-) where one of the hydrogen atoms on the nitrogen is replaced by an organic substituent. These compounds are of significant interest in modern organic chemistry due to their diverse applications and versatile reactivity. They serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. chemicalbook.compatsnap.com The nature of the N-substituent can profoundly influence the compound's physical, chemical, and biological properties, making N-substituted acetamides a rich area for structure-activity relationship studies. wustl.edu
In contemporary research, N-substituted acetamides are explored for their potential as bioactive molecules. For instance, various derivatives have been investigated for their analgesic, anti-inflammatory, and anticonvulsant activities. archivepp.com The amide bond's stability, coupled with the ability to introduce a wide variety of substituents on the nitrogen atom, allows for the fine-tuning of a molecule's properties to achieve desired biological effects. acs.orgnih.gov
Historical Development and Evolution of Amide Chemistry Research
The study of amides has a rich history, dating back to the early days of organic chemistry. The amide bond, the defining feature of this class of compounds, is of fundamental importance in biochemistry as it forms the backbone of proteins. researchgate.net Early research focused on understanding the structure, bonding, and basic reactivity of amides. The development of methods for forming amide bonds has been a central theme in organic synthesis for over a century. umich.edu
Initially, amide synthesis involved harsh conditions, but significant progress has been made in developing milder and more efficient methods. nih.gov The advent of coupling reagents revolutionized peptide synthesis and made the laboratory preparation of complex polypeptides feasible. umich.edu This evolution has continued with the development of catalytic methods for amide bond formation, which are more atom-economical and environmentally benign. nih.gov The ongoing research in this area reflects the enduring importance of amides in both academic and industrial settings.
Current Significance of Acetamide, N-(cyclooctylmethyl)- within Specific Chemical Disciplines
Direct and extensive research specifically focused on Acetamide, N-(cyclooctylmethyl)- is limited in publicly available scientific literature. Its significance is therefore largely inferred from the established roles of other N-substituted acetamides with similar structural features. The presence of the cyclooctylmethyl group, a bulky and lipophilic moiety, suggests potential applications in areas where molecular recognition and solubility in nonpolar environments are important.
In medicinal chemistry, the introduction of large aliphatic groups can influence a molecule's pharmacokinetic profile, potentially enhancing its ability to cross cell membranes or bind to hydrophobic pockets in enzymes or receptors. Therefore, Acetamide, N-(cyclooctylmethyl)- could be a candidate for synthesis and biological evaluation in drug discovery programs targeting such proteins.
In materials science, the properties of polymers can be modified by incorporating various functional groups. While speculative, the N-(cyclooctylmethyl)acetamide moiety could potentially be incorporated into polymer backbones to influence properties such as thermal stability, solubility, and mechanical strength.
Due to the lack of specific research, the primary current significance of Acetamide, N-(cyclooctylmethyl)- lies in its potential as a building block for further chemical synthesis and as a subject for fundamental studies on the impact of large, flexible N-substituents on the properties of acetamides.
Chemical Identity and Properties of Acetamide, N-(cyclooctylmethyl)-
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO |
| Molecular Weight | 183.29 g/mol |
| IUPAC Name | N-(cyclooctylmethyl)acetamide |
| CAS Number | 2621-65-0 |
Note: The properties listed above are calculated and have not been experimentally verified in published literature.
Related N-Substituted Acetamides
To provide context, the properties of some related, more studied N-substituted acetamides are presented below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Acetamide, N-cyclohexyl- | C₈H₁₅NO | 141.21 |
| Acetamide, N-cyclohexyl-N-methyl- | C₉H₁₇NO | 155.24 nih.gov |
| Acetamide, N-methyl- | C₃H₇NO | 73.09 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-(cyclooctylmethyl)acetamide |
InChI |
InChI=1S/C11H21NO/c1-10(13)12-9-11-7-5-3-2-4-6-8-11/h11H,2-9H2,1H3,(H,12,13) |
InChI Key |
KRSJRJQKAHRIKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCCCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Acetamide, N Cyclooctylmethyl
Classical Amidation Reactions Applied to N-(cyclooctylmethyl)- Substrates
Traditional methods for amide synthesis are well-established and widely used due to their reliability and straightforward application. These methods typically involve the reaction of an amine with a carboxylic acid derivative.
The most direct and common method for synthesizing Acetamide (B32628), N-(cyclooctylmethyl)- is the acylation of the primary amine, cyclooctylmethylamine. This is a type of nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. Two principal acylating agents for this transformation are acetyl chloride and acetic anhydride (B1165640).
Using Acetyl Chloride : Acetyl chloride is a highly reactive acylating agent that readily reacts with amines. acs.org The reaction between cyclooctylmethylamine and acetyl chloride is vigorous and exothermic, typically performed in an inert solvent and in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. acs.org The base prevents the protonation of the starting amine, ensuring it remains nucleophilic.
Using Acetic Anhydride : Acetic anhydride is another effective, albeit less reactive, acylating agent compared to acetyl chloride. acs.org The reaction with cyclooctylmethylamine yields the desired amide along with acetic acid as a byproduct. rsc.orgresearchgate.net While often requiring heating to proceed at a practical rate, this method can be advantageous as the byproduct is less corrosive than HCl. researchgate.net The reaction mechanism is analogous to that with acetyl chloride, involving nucleophilic attack, formation of a tetrahedral intermediate, and subsequent elimination of a carboxylate leaving group. freactor.com
An alternative classical approach involves the thermal dehydration of the ammonium (B1175870) salt formed between cyclooctylmethylamine and acetic acid. In this two-step process, the amine and carboxylic acid are first mixed to form cyclooctylmethylammonium acetate (B1210297) via an acid-base reaction.
Subsequently, this salt is heated, typically at temperatures exceeding 160°C, to drive off a molecule of water and form the stable amide bond. mdpi.com While conceptually simple, this method is generally limited to substrates that can withstand high temperatures without degradation. mdpi.com The removal of water is crucial to shift the equilibrium towards the product. acs.org
The synthesis of Acetamide, N-(cyclooctylmethyl)- via acylation is a cornerstone example of a nucleophilic acyl substitution reaction. acs.orgrsc.org This class of reactions involves a nucleophile replacing a leaving group on an acyl compound. rsc.org
The general mechanism proceeds in two main steps:
Nucleophilic Addition : The nitrogen atom of cyclooctylmethylamine (the nucleophile) attacks the carbonyl carbon of the acetic acid derivative (e.g., acetyl chloride or acetic anhydride). This breaks the carbonyl π-bond and forms a tetrahedral alkoxide intermediate. rsc.orgprolabas.com
Elimination of the Leaving Group : The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and in doing so, expels the most stable leaving group (e.g., chloride ion from acetyl chloride or acetate ion from acetic anhydride). freactor.comnih.gov A final deprotonation step, often assisted by a base, yields the neutral amide product.
The reactivity of the carboxylic acid derivative is key to the reaction's success, with acid chlorides being more reactive than anhydrides due to the better leaving group ability of the chloride ion. nih.gov
Table 1: Comparison of Classical Synthetic Methods
| Method | Reagents | Typical Conditions | Key Characteristics |
|---|---|---|---|
| Acylation with Acetyl Chloride | Cyclooctylmethylamine, Acetyl Chloride, Base (e.g., Triethylamine) | Inert solvent (e.g., THF, DCM), often at low to ambient temperatures. acs.org | Highly reactive, fast reaction rates. Generates corrosive HCl byproduct requiring a scavenger base. acs.org |
| Acylation with Acetic Anhydride | Cyclooctylmethylamine, Acetic Anhydride | Often requires heating (e.g., reflux). researchgate.net | Less reactive than acetyl chloride, produces acetic acid as a byproduct which is less corrosive than HCl. researchgate.net |
| Dehydration of Ammonium Acetate | Cyclooctylmethylamine, Acetic Acid | Initial salt formation at room temperature, followed by heating (>160-200 °C) to remove water. mdpi.com | Atom economical (only byproduct is water), but requires high temperatures which may not be suitable for all substrates. mdpi.com |
Modern and Green Chemistry Approaches in Amide Synthesis
Recent advancements in chemical synthesis have focused on developing more sustainable, efficient, and safer methods for amide bond formation. These approaches aim to reduce waste, avoid harsh reagents, and allow for more controlled and scalable production.
Catalytic methods offer a greener alternative to classical approaches by enabling the direct coupling of carboxylic acids and amines under milder conditions, reducing the need for stoichiometric activating agents.
Transition Metal Catalysis : Various transition metals, including those based on titanium, zirconium, manganese, and iron, have been developed to catalyze the direct amidation of carboxylic acids and amines. rsc.orgmdpi.comutexas.edu For the synthesis of Acetamide, N-(cyclooctylmethyl)-, a hypothetical catalytic cycle would involve the coordination of a catalyst, such as a titanium (IV) or boron compound, to the carboxylic acid (acetic acid). rsc.orgacs.org This activation facilitates the nucleophilic attack by cyclooctylmethylamine. These methods are highly atom-economical as the only byproduct is water. core.ac.uk Boronic acid catalysts, for instance, have proven effective for direct amidation at room temperature, although they often require dehydrating agents like molecular sieves to drive the reaction. organic-chemistry.org
Electrocatalysis : Electrosynthesis is an emerging green chemistry tool for forming amide bonds. rsc.org One strategy involves the electrochemical oxidation of a hemiaminal intermediate, formed in situ from an aldehyde and an amine. acs.org In the context of the target molecule, this would involve the reaction of cyclooctanecarboxaldehyde with an amine source, followed by selective electro-oxidation. Gold-based electrocatalysts have shown promise in this area, enabling efficient amide synthesis in continuous flow systems. acs.org Another electrochemical approach involves using N-heterocyclic carbenes (NHCs) as mediators, which can be generated via cathodic reduction. rsc.org
Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in batches, presents significant advantages for the synthesis of amides. nih.gov This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. freactor.comnih.gov
For the production of Acetamide, N-(cyclooctylmethyl)-, a flow process could be designed for the acylation of cyclooctylmethylamine. The reactants would be continuously pumped and mixed in a micro or meso-reactor. The excellent heat transfer capabilities of these reactors allow for the safe use of highly exothermic reactions and elevated temperatures to accelerate reaction rates. freactor.com This can significantly shorten reaction times from hours to minutes. acs.org The continuous nature of flow synthesis also allows for straightforward scaling of production by simply extending the operation time, a concept known as "scale-out". prolabas.com
Table 2: Overview of Modern Synthetic Approaches
| Approach | Catalyst/Setup | Principle | Advantages |
|---|---|---|---|
| Transition Metal Catalysis | Boron- or Titanium-based catalysts (e.g., B(OCH₂CF₃)₃, TiF₄). rsc.orgacs.org | Direct dehydrative coupling of acetic acid and cyclooctylmethylamine, activated by the catalyst. | High atom economy, avoids stoichiometric activators and harsh reagents, milder conditions. mdpi.com |
| Electrocatalysis | Gold (Au) modified carbon felt anode in a flow cell. acs.org | Selective electrochemical oxidation of an in-situ-formed hemiaminal intermediate. | Avoids chemical oxidants, high selectivity, potential for automation and use of renewable energy. acs.org |
| Flow Chemistry | Plug Flow Reactor (PFR) or Continuous Stirred-Tank Reactor (CSTR). vapourtec.com | Reactants are continuously pumped, mixed, and reacted in a small-volume reactor. | Enhanced safety, superior process control, rapid optimization, and seamless scalability. freactor.comnih.gov |
Chemoenzymatic or Biocatalytic Synthesis Pathways
Enzymatic strategies for amide synthesis provide a powerful alternative to traditional chemical methods. semanticscholar.org Lipases are a class of enzymes frequently employed for this transformation. rsc.org In a potential biocatalytic synthesis of Acetamide, N-(cyclooctylmethyl)-, a lipase (B570770) could be used to catalyze the aminolysis of an ester, such as ethyl acetate, with cyclooctylmethanamine. This reaction is typically performed in non-aqueous solvents to shift the equilibrium towards amide formation.
Another promising approach involves the use of amide bond synthetases. semanticscholar.orgnih.gov These ATP-dependent enzymes can directly couple a carboxylic acid (acetic acid) with an amine (cyclooctylmethanamine). semanticscholar.org This method often requires an ATP regeneration system to be economically viable on a larger scale. semanticscholar.org The specificity of these enzymes can be engineered to accommodate a range of substrates, suggesting that a suitable amide synthetase could be developed for the synthesis of Acetamide, N-(cyclooctylmethyl)-. nih.gov
A lipase from Sphingomonas sp. HXN-200 (SpL) has shown efficacy in forming amides in aqueous solutions from various esters and amines, suggesting its potential application in the synthesis of the target compound. nih.gov
| Enzyme Class | Reactants | Potential Product | Key Advantages |
| Lipase | Ethyl acetate + Cyclooctylmethanamine | Acetamide, N-(cyclooctylmethyl)- | Mild conditions, high selectivity. rsc.orgnih.gov |
| Amide Synthetase | Acetic acid + Cyclooctylmethanamine | Acetamide, N-(cyclooctylmethyl)- | Direct coupling, aqueous conditions. semanticscholar.orgnih.gov |
Stereoselective Synthesis and Diastereoselective Control in Related N-Alkyl Amides
While Acetamide, N-(cyclooctylmethyl)- itself is not chiral, the principles of stereoselective synthesis are crucial when considering more complex N-alkyl amides with stereocenters. The development of methods for controlling stereochemistry is a significant area of research. acs.orgnumberanalytics.com
For the synthesis of chiral N-alkyl amides, chiral auxiliaries are often employed to induce diastereoselectivity. nih.govosi.lv For instance, a chiral amine could be acylated, or a chiral carboxylic acid derivative could be reacted with an achiral amine. Subsequent removal of the auxiliary would yield the enantiomerically enriched N-alkyl amide. The use of chiral N-tert-butanesulfinyl imines has been a particularly successful strategy for the stereoselective synthesis of chiral amines, which can then be acylated to form amides. osi.lvnih.gov
Catalytic asymmetric methods offer a more atom-economical approach. acs.org For example, the enantioselective conjugate addition of an amine to an α,β-unsaturated amide, catalyzed by a chiral catalyst, can produce chiral N-alkyl amides with high enantiomeric excess. nih.gov Tandem reactions that create multiple stereocenters with high diastereoselectivity are also of significant interest. acs.org
| Method | Description | Application to Related Amides |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to guide the stereochemical outcome of a reaction. nih.govosi.lv | Synthesis of enantiomerically enriched N-alkyl amides. osi.lv |
| Catalytic Asymmetric Synthesis | A chiral catalyst is used to favor the formation of one enantiomer over the other. acs.org | Direct synthesis of chiral N-alkyl amides from prochiral precursors. nih.gov |
| Diastereoselective Reactions | Reactions that selectively form one diastereomer over another. youtube.com | Control of stereochemistry in amides with multiple chiral centers. acs.org |
Mechanistic Investigations of Amide Formation Reactions
The formation of the amide bond in Acetamide, N-(cyclooctylmethyl)- can proceed through several mechanistic pathways, depending on the chosen synthetic route.
One common method is the N-alkylation of acetamide with a cyclooctylmethyl halide . This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amide acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. wikipedia.orgucalgary.ca The reaction is often carried out in the presence of a base to deprotonate the amide, increasing its nucleophilicity. A challenge with this method can be over-alkylation, leading to the formation of tertiary amines. wikipedia.org
Alternatively, the reaction of acetic acid or its derivatives (like acetyl chloride or acetic anhydride) with cyclooctylmethanamine is a widely used method. When using a carboxylic acid directly, the reaction with an amine is an equilibrium process that generally requires high temperatures. A more common laboratory-scale approach is the use of an activated carboxylic acid derivative.
The mechanism of acid-catalyzed amide hydrolysis , the reverse reaction, involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Proton transfer to the nitrogen atom makes it a better leaving group, and subsequent collapse of the tetrahedral intermediate yields the carboxylic acid and the amine. libretexts.org The mechanism for base-promoted hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then expels the amide anion as the leaving group. libretexts.org
Mechanistic studies on transition-metal-catalyzed C-H amination reactions have also provided insights into C-N bond formation. For instance, rhodium-catalyzed reactions can proceed through an amido-transfer process. acs.orgnih.gov These advanced methods offer novel pathways for amide synthesis with high efficiency and functional group tolerance. acs.org
| Reaction Type | Key Mechanistic Steps | Intermediates |
| N-Alkylation of Amide | Nucleophilic attack of amide on alkyl halide (SN2). ucalgary.ca | Transition state. |
| Acylation of Amine | Nucleophilic attack of amine on activated carboxylic acid derivative. | Tetrahedral intermediate. |
| Acid-Catalyzed Hydrolysis | Protonation, nucleophilic attack, proton transfer, elimination. libretexts.org | Protonated carbonyl, tetrahedral intermediate. libretexts.org |
| Base-Promoted Hydrolysis | Nucleophilic attack, elimination. libretexts.org | Tetrahedral intermediate. libretexts.org |
Advanced Spectroscopic and Structural Elucidation Techniques Applied to Acetamide, N Cyclooctylmethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
High-Field 1D and 2D NMR Techniques for Complete Structural Assignment
No published studies were found that report the ¹H, ¹³C, COSY, HSQC, HMBC, or NOESY spectra for Acetamide (B32628), N-(cyclooctylmethyl)-. Consequently, a complete and experimentally verified structural assignment based on these techniques cannot be provided.
Solid-State NMR for Understanding Crystalline and Amorphous Forms
There is no available research on the solid-state NMR analysis of Acetamide, N-(cyclooctylmethyl)-. Such studies would be necessary to investigate its polymorphic forms and differentiate between crystalline and amorphous states.
Variable-Temperature NMR for Conformational Dynamics Studies
Information regarding the use of variable-temperature NMR to study the conformational dynamics of the cyclooctyl ring or hindered rotation around the amide bond in Acetamide, N-(cyclooctylmethyl)- is not present in the scientific literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No high-resolution mass spectrometry data has been published for Acetamide, N-(cyclooctylmethyl)-, which would be required to experimentally confirm its exact mass and elemental composition.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Structural Information
There are no available tandem mass spectrometry (MS/MS) studies for Acetamide, N-(cyclooctylmethyl)-. This type of analysis is crucial for determining the fragmentation patterns of the molecule, which in turn provides valuable information for its structural confirmation.
Ionization Techniques (e.g., ESI, APCI) Optimization for Amide Compounds
Mass spectrometry (MS) is a cornerstone of molecular analysis, and the choice of ionization technique is critical for detecting and structurally characterizing amide compounds like Acetamide, N-(cyclooctylmethyl)-. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two of the most common soft ionization sources coupled with liquid chromatography (LC-MS). nih.gov Their optimization is paramount for achieving maximum sensitivity and generating informative mass spectra.
For amide compounds, ESI and APCI typically generate protonated molecules, [M+H]⁺, in the positive ion mode. nih.gov The efficiency of this process is highly dependent on several instrumental and solution parameters.
Electrospray Ionization (ESI): ESI is particularly suited for polar molecules and involves the formation of gas-phase ions from charged droplets. asms.org The optimization of ESI for amides involves a systematic approach to several factors. chromatographyonline.com Key parameters include the composition of the solvent, nebulizer gas pressure, drying gas flow rate and temperature, and capillary and fragmentor voltages. chromatographyonline.comspectroscopyonline.comresearchgate.net Reversed-phase solvents like water, methanol, and acetonitrile (B52724) are preferred as they support ion formation. chromatographyonline.com The pH of the solution can also be a factor; acidic conditions (e.g., using formic acid as an additive) promote protonation, but this is not always the critical parameter for ionization efficiency. nih.gov The optimization process is often complex due to potential interactions between these factors, making a Design of Experiments (DoE) approach a statistically robust strategy. chromatographyonline.comspectroscopyonline.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is well-suited for less polar and more volatile analytes than ESI. nih.govasms.org In APCI, the mobile phase solvent acts as a chemical ionization reagent gas after being vaporized by a high-temperature nebulizer. asms.org Optimization of APCI involves adjusting parameters such as the vaporizer temperature, corona discharge current, and fragmentor voltage. nih.govresearchgate.net The fragmentor voltage, in particular, has a significant influence on the degree of fragmentation observed in the mass spectrum. researchgate.net While APCI is generally considered a "harder" technique than ESI, it often produces strong [M+H]⁺ signals for low molecular weight compounds with minimal fragmentation. nih.gov Studies have shown that compounds with high ionization efficiency in ESI often have high efficiency in APCI as well. acs.org
Interactive Table 1: Key Optimization Parameters for ESI and APCI of Amide Compounds
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Influence on Amide Analysis |
|---|---|---|---|
| Solvent System | Prefers polar, protic solvents (Methanol, Acetonitrile, Water). chromatographyonline.com | Tolerates a wider range of solvents, including normal-phase. | Affects analyte solubility and proton transfer efficiency. |
| Mobile Phase Additive | Low concentrations of formic acid or acetic acid to promote protonation. nih.gov | Acetic acid can be used. researchgate.net | Enhances the formation of [M+H]⁺ ions. |
| Gas Temperature | Drying gas (100-350 °C) to aid desolvation. spectroscopyonline.comchromatographyonline.com | Vaporizer temperature is a critical parameter (e.g., >350 °C). | Crucial for solvent evaporation and analyte transfer to the gas phase. |
| Gas Flow Rate | Nebulizing and drying gas flows affect droplet formation and desolvation. researchgate.net | High sheath-gas pressure can improve sensitivity. nih.gov | Optimizes the desolvation process and ion transport. |
| Voltage | Capillary and fragmentor voltages are key for ion formation and transfer. chromatographyonline.com | Corona discharge current and fragmentor voltage control ionization and fragmentation. researchgate.net | Governs the efficiency of ionization and the extent of in-source fragmentation. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive means to probe the functional groups and conformational properties of Acetamide, N-(cyclooctylmethyl)-. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
Characteristic Absorption Band Analysis for Amide Functional Groups
The amide group gives rise to several characteristic vibrational bands that are highly informative. spectroscopyonline.com For a secondary amide like Acetamide, N-(cyclooctylmethyl)-, these bands serve as reliable spectroscopic signatures. The primary bands of interest are the Amide I, Amide II, Amide III, and N-H stretching vibrations. spcmc.ac.inbio-structure.com
N-H Stretch: For secondary amides in the solid state or in concentrated solutions, hydrogen bonding causes the N-H stretching band to appear as a broad absorption in the 3330-3060 cm⁻¹ region. spcmc.ac.in In dilute solutions where hydrogen bonding is minimized, a sharper, "free" N-H stretching vibration appears near 3500-3400 cm⁻¹. spcmc.ac.in
Amide I: This is the most intense and useful band in the IR spectrum of amides. It appears in the range of 1680-1630 cm⁻¹ and is primarily due to the C=O stretching vibration (approximately 80%). spectroscopyonline.combio-structure.com Its frequency is sensitive to hydrogen bonding, the physical state of the sample, and molecular conformation.
Amide II: This band, found between 1570-1515 cm⁻¹ in solid-state secondary amides, results from a coupling of the N-H in-plane bending and C-N stretching vibrations. spcmc.ac.in The Amide II band is a key feature for distinguishing secondary amides. spectroscopyonline.com
Amide III: This is a more complex vibration, involving contributions from C-N stretching, N-H bending, and other vibrations, and is typically observed in the 1300-1250 cm⁻¹ range. bio-structure.comacs.org
N-H Out-of-Plane Bend: A broad band of medium intensity can also be observed in the 800-666 cm⁻¹ region, corresponding to the out-of-plane N-H wagging vibration. spcmc.ac.in
Raman spectroscopy provides complementary information. While the C=O stretch (Amide I) is strong in the IR, it is also a prominent feature in the Raman spectrum. bio-structure.com The Amide III band is often stronger and more distinct in Raman spectra compared to IR spectra. bio-structure.comnih.gov
Interactive Table 2: Characteristic Vibrational Frequencies for Secondary Amides
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description | Primary Contributing Motions |
|---|
| N-H Stretch | 3500-3400 (Free) 3330-3060 (H-bonded) spcmc.ac.in | Stretching of the Nitrogen-Hydrogen bond. | N-H stretch | | Amide I | 1680-1630 spectroscopyonline.com | Carbonyl stretch, the most intense IR band for amides. | C=O stretch (~80%) bio-structure.com | | Amide II | 1570-1515 (Solid) 1550-1510 (Dilute Solution) spcmc.ac.in | A mixed vibration characteristic of secondary amides. | N-H bend (~60%), C-N stretch (~40%) bio-structure.com | | Amide III | 1300-1250 bio-structure.comacs.org | A complex band, often more intense in Raman spectra. | C-N stretch (~40%), N-H bend (~30%) bio-structure.com | | N-H Wag | 800-666 spcmc.ac.in | Out-of-plane bending of the N-H bond. | N-H out-of-plane bend |
Conformational Analysis through Vibrational Modes
Vibrational frequencies are sensitive to the local molecular environment, including bond angles, dihedral angles, and intermolecular interactions like hydrogen bonding. nih.gov This sensitivity allows IR and Raman spectroscopy to be used for the conformational analysis of amides. researchgate.net For Acetamide, N-(cyclooctylmethyl)-, several conformational isomers could potentially exist due to rotation around the C-N amide bond (s-cis vs. s-trans) and the inherent flexibility of the eight-membered cyclooctyl ring.
Secondary acyclic amides predominantly exist in the more stable s-trans conformation. spcmc.ac.in Different conformers can give rise to distinct vibrational spectra. researchgate.net For instance, the frequencies of the amide bands, particularly Amide I, are known to be dependent on the backbone dihedral angles (φ, ψ) in peptides, a principle that extends to other N-substituted amides. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectra to model the vibrational frequencies of different possible conformers. researchgate.net By comparing the calculated spectra of various stable conformers with the experimental IR and Raman data, it is possible to deduce the predominant conformation of the molecule in a given state or solvent.
X-ray Crystallography and Single-Crystal Diffraction for Absolute Structure Determination
X-ray crystallography is the most powerful and unambiguous technique for determining the absolute three-dimensional structure of a crystalline compound. Should a suitable single crystal of Acetamide, N-(cyclooctylmethyl)- be grown, single-crystal X-ray diffraction analysis would provide a definitive map of electron density and thus the precise position of each atom in the crystal lattice.
This analysis would yield a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-N, N-H) and angles within the molecule. This data can provide direct evidence of electronic effects, such as the degree of double-bond character in the C-N amide bond. nih.gov
Conformation: The exact conformation of the molecule in the solid state would be revealed. This includes the planarity of the amide group, the specific conformation of the flexible cyclooctyl ring (e.g., boat-chair, crown), and the relative orientation of the cyclooctylmethyl substituent with respect to the acetamide group.
Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, revealing details about intermolecular hydrogen bonding networks involving the amide N-H and C=O groups.
While no public crystal structure data for Acetamide, N-(cyclooctylmethyl)- was found in the searched literature, this technique remains the gold standard for absolute structure determination.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization (if chiral variants exist)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules—molecules that are non-superimposable on their mirror images and thus can rotate the plane of polarized light.
Acetamide, N-(cyclooctylmethyl)-, in its simplest, unsubstituted form, is an achiral molecule. It possesses planes of symmetry that preclude the existence of enantiomers. Therefore, it would not exhibit a CD or ORD spectrum.
However, if a chiral center were introduced into the molecule, for example, by substitution on the cyclooctyl ring (e.g., Acetamide, N-((2-methylcyclooctyl)methyl)-), the resulting molecule would be chiral and exist as a pair of enantiomers. In such a case, chiroptical spectroscopy would be an indispensable tool for its characterization. CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, would provide information about the stereochemical configuration of the chiral centers and could be used to determine the enantiomeric excess of a sample.
Chemical Reactivity, Derivatization, and Transformation Studies of Acetamide, N Cyclooctylmethyl
Hydrolysis Mechanisms under Acidic and Basic Conditions
The cleavage of the amide bond in Acetamide (B32628), N-(cyclooctylmethyl)- can be achieved under both acidic and basic conditions, yielding cyclooctylmethylamine and acetic acid. The mechanisms, however, differ significantly depending on the pH.
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. wikipedia.org This attack forms a tetrahedral intermediate. Subsequent proton transfer and elimination of cyclooctylmethylamine leads to the formation of acetic acid. The rate-determining step is typically the nucleophilic attack by water on the protonated amide. acs.org The bulky cyclooctylmethyl group may exert some steric hindrance, potentially slowing the reaction compared to less hindered N-alkyl amides.
In basic hydrolysis, the hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. acs.org This process does not require prior activation of the amide. The attack results in a tetrahedral intermediate which then collapses, expelling the cyclooctylmethylamide anion, which is a relatively poor leaving group. This anion subsequently abstracts a proton from the newly formed acetic acid to yield cyclooctylmethylamine. The rate of alkaline hydrolysis can be dependent on both the hydroxide ion concentration and its square, suggesting a complex mechanism. acs.org Generally, the hydrolysis of amides is a well-studied transformation, though vigorous conditions like heating in the presence of concentrated acids or bases are often required. wikipedia.org
| Condition | Catalyst/Reagent | Key Mechanistic Step | Products | Kinetic Dependence |
|---|---|---|---|---|
| Acidic | H₃O⁺ (e.g., HCl, H₂SO₄) | Protonation of carbonyl oxygen, followed by H₂O attack. wikipedia.org | Cyclooctylmethylamine & Acetic Acid | First order in amide and acid. organic-chemistry.org |
| Basic | OH⁻ (e.g., NaOH, KOH) | Direct nucleophilic attack by OH⁻ on carbonyl carbon. acs.org | Cyclooctylmethylammonium Salt & Acetate (B1210297) | Complex; can be first and second order in [OH⁻]. acs.org |
| Neutral (High Temp) | H₂O (subcritical/supercritical) | Nucleophilic substitution (Sₙ2-like) with water as the nucleophile. organic-chemistry.orgresearchgate.net | Cyclooctylmethylamine & Acetic Acid | First order in amide and water; insensitive to pH near neutral. organic-chemistry.orgresearchgate.net |
Oxidation and Reduction Pathways
Reduction: The most common reduction pathway for secondary amides like Acetamide, N-(cyclooctylmethyl)- involves the use of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding the corresponding secondary amine, N-ethyl-N-(cyclooctylmethyl)amine. The mechanism proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an oxygen-metal complex to form an iminium ion, which is subsequently reduced by another hydride equivalent to the final amine. chemistrysteps.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides.
Oxidation: The oxidation of Acetamide, N-(cyclooctylmethyl)- can occur at two primary locations: the carbon alpha to the amide nitrogen or the cyclooctane (B165968) ring itself.
Oxidation at the α-Carbon: Thermal or photochemical auto-oxidation of N-alkyl amides can lead to the formation of 1-amido-n-alkyl hydroperoxides at the carbon adjacent to the nitrogen. rsc.org For Acetamide, N-(cyclooctylmethyl)-, this would result in a hydroperoxide on the methylene bridge. These intermediates can then decompose into various products, including N-acyl-amides and aldehydes. rsc.org
Oxidation of the Cyclooctane Ring: The cyclooctane ring, being a saturated hydrocarbon, can undergo oxidation under specific catalytic conditions. Reactions using molecular oxygen in the presence of catalysts can oxidize the ring to form cyclooctanol (B1193912) and cyclooctanone. wipo.int Free radical halogenation is another typical reaction for cycloalkanes. wikipedia.org Co-oxidation with cyclooctene (B146475) has also been shown to facilitate the oxidation of other molecules, suggesting the cyclooctyl moiety is susceptible to radical-based transformations. aiche.org
N-Substitution Reactions and Derivatization Strategies for Analytical or Synthetic Purposes
As a secondary amide, Acetamide, N-(cyclooctylmethyl)- possesses a hydrogen atom on the nitrogen that can be replaced through various N-substitution reactions. These derivatization strategies are valuable for modifying the compound's properties for analytical detection or for use in further synthetic steps.
Acylation reactions with acid chlorides or anhydrides in the presence of a base can introduce a second acyl group, forming an imide. mdpi.com More relevant are N-alkylation reactions. While direct alkylation of secondary amides can be challenging, modern methods allow for such transformations. For instance, photochemical deoxygenative alkylation provides a route to synthesize α-branched secondary amines from secondary amides. nih.gov This involves activating the amide, often with triflic anhydride (B1165640), to form an iminium ion intermediate which can then be alkylated. nih.gov Such derivatizations can be used to attach chromophores for UV-Vis detection in chromatography or to introduce functional handles for subsequent reactions.
| Reaction Type | Reagents | Product Type | Purpose |
|---|---|---|---|
| Reduction | 1. LiAlH₄ 2. H₂O | Secondary Amine (N-ethyl-N-(cyclooctylmethyl)amine) | Synthesis of corresponding amine. masterorganicchemistry.com |
| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | Tertiary Amide | Introduce new functional groups, modify solubility/pharmacokinetics. |
| N-Acylation | Acid Chloride (R'COCl), Base (e.g., Pyridine) | Imide | Synthesis of imides, activation for further reactions. mdpi.com |
| Deoxy-alkylative Annulation | 1. Tf₂O 2. Photochemical Radical Alkylation | α-Branched Secondary Amine | Access to complex amine structures, potential for heterocycle formation. nih.gov |
Regioselectivity and Stereoselectivity in Reactions Involving the Cyclooctylmethyl Moiety
Regioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. youtube.comkhanacademy.org In reactions involving Acetamide, N-(cyclooctylmethyl)-, these principles are primarily dictated by the large and conformationally complex cyclooctyl group.
The cyclooctane ring is known to be one of the most conformationally complex cycloalkanes, with the boat-chair conformation being the most stable. wikipedia.org This inherent three-dimensional structure can create significant steric hindrance, directing incoming reagents to the less hindered face of the molecule. For example, in a hypothetical epoxidation of a cyclooctene derived from the starting material, the reagent would preferentially attack the face of the double bond opposite to the bulky N-acetylmethyl substituent.
Furthermore, if a reaction were to occur on the methylene bridge or on the cyclooctyl ring itself, creating a new chiral center, the existing structure would likely induce diastereoselectivity. youtube.com The reaction would favor the transition state of lower energy, leading to an unequal mixture of diastereomeric products. For instance, ring-opening of a fused bicyclic aziridine, a related structural motif, can proceed with high regioselectivity depending on the reaction conditions. nih.gov The outcome of such selective reactions is highly dependent on the specific mechanism, whether it is under kinetic or thermodynamic control, and the steric and electronic properties of both the substrate and the reagent. khanacademy.org
Thermal Stability and Degradation Pathways
N-substituted amides, upon heating, can undergo thermal decomposition. The pyrolysis of amides is a complex process that can proceed through several pathways, including dehydration to form nitriles and deammonation (or deamination for substituted amides) to yield carboxylic acids and imides. lookchem.comacs.org
For Acetamide, N-(cyclooctylmethyl)-, heating to high temperatures would likely cleave the amide bond. One probable pathway is hydrolysis if water is present, even in trace amounts, which is often accelerated at high temperatures, leading to acetic acid and cyclooctylmethylamine. researchgate.netsavemyexams.com In an anhydrous pyrolysis environment, a bimolecular deamination could occur, where two amide molecules react to form an imide and cyclooctylmethylamine. lookchem.com Another pathway involves the elimination to form cyclooctylmethylnitrile and acetic acid. The specific products would depend heavily on the conditions, such as temperature, pressure, and the presence of catalysts or other substances. researchgate.net Studies on N,N-dialkoxyamides show that thermal decomposition can proceed via homolysis to form radical intermediates, suggesting that at sufficiently high temperatures, radical pathways could also contribute to the degradation of Acetamide, N-(cyclooctylmethyl)-. rsc.org
Reactivity as a Building Block in Heterocycle Synthesis
The amide functionality is a versatile precursor for the synthesis of nitrogen-containing heterocycles. lookchem.com Acetamide, N-(cyclooctylmethyl)- could potentially serve as a building block for various heterocyclic systems, although its aliphatic nature presents different challenges and opportunities compared to aromatic amides.
Classic cyclization reactions like the Bischler-Napieralski reaction are powerful methods for synthesizing dihydroisoquinolines. wikipedia.orgnrochemistry.com This reaction typically requires the cyclization of a β-arylethylamide onto an electron-rich aromatic ring using a dehydrating agent like POCl₃. organic-chemistry.orgjk-sci.com While the parent compound lacks the required aromatic ring for a standard Bischler-Napieralski reaction, modified versions that proceed through N-acyliminium ion intermediates could theoretically be employed if the cyclooctyl group were functionalized to contain a nucleophilic moiety capable of intramolecular cyclization.
Similarly, the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, is a cornerstone of alkaloid synthesis. wikipedia.orgresearchgate.netjk-sci.com Again, the direct application is limited by the aliphatic nature of the cyclooctylmethyl group. However, the underlying principles of iminium ion formation and intramolecular cyclization are fundamental in heterocycle synthesis. The N-acetyl group could be hydrolyzed to the primary amine, which could then be elaborated and used in cyclization reactions to create novel, complex heterocyclic scaffolds incorporating the bulky cyclooctyl moiety.
| Target Heterocycle | Required Modification of Substrate | Key Reaction Type | Notes |
|---|---|---|---|
| Tetrahydroisoquinoline | Introduction of a β-aryl group to the amine (post-hydrolysis). | Pictet-Spengler Reaction wikipedia.org | Classic method for isoquinoline (B145761) alkaloid synthesis. |
| Dihydroisoquinoline | Introduction of a β-aryl group to the amide nitrogen. | Bischler-Napieralski Reaction wikipedia.org | Requires an electron-rich arene for cyclization. |
| Pyrrolidine | Introduction of a leaving group on the cyclooctyl ring (δ-position). | Intramolecular N-Alkylation | Formation of a 5-membered ring via Sₙ2 cyclization. |
| Piperidine | Introduction of a leaving group on the cyclooctyl ring (ε-position). | Intramolecular N-Alkylation | Formation of a 6-membered ring via Sₙ2 cyclization. |
Computational and Theoretical Investigations of Acetamide, N Cyclooctylmethyl
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have emerged as powerful tools for elucidating the fundamental electronic and structural properties of molecules. In the context of Acetamide (B32628), N-(cyclooctylmethyl)-, these computational approaches provide a molecular-level understanding that complements experimental data, offering insights into its behavior and reactivity.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)
The electronic structure of Acetamide, N-(cyclooctylmethyl)- can be meticulously examined using quantum chemical calculations. These methods allow for the determination of key electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
For Acetamide, N-(cyclooctylmethyl)-, the amide functional group is expected to significantly influence the electronic distribution. The lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group, leading to a delocalized π-system across the N-C=O fragment. The cyclooctyl group, being a large and flexible alkyl substituent, primarily acts as an electron-donating group through an inductive effect, which can modulate the electron density on the adjacent methylene (B1212753) and amide nitrogen.
A detailed analysis of the molecular orbitals would reveal the spatial distribution of the HOMO and LUMO. The HOMO is likely to be localized on the amide group, specifically involving the nitrogen and oxygen atoms, reflecting the region most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl carbon and oxygen atoms, indicating the site for nucleophilic attack. The precise energies of these orbitals and the resulting energy gap would be quantitatively determined through DFT or ab initio calculations.
Conformational Analysis and Energy Landscapes
The conformational flexibility of Acetamide, N-(cyclooctylmethyl)- is a defining feature, primarily due to the large cyclooctyl ring and the rotatable bonds within the N-(cyclooctylmethyl) moiety. Understanding the conformational landscape is crucial as different conformers can exhibit distinct physical, chemical, and biological properties.
Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them. The cyclooctane (B165968) ring itself can adopt several low-energy conformations, such as the boat-chair and crown families. The attachment of the methylacetamide group introduces further degrees of freedom, including the rotation around the C-N bond of the amide and the C-C bond connecting the ring to the methylene group.
By performing a systematic conformational search, a potential energy landscape can be constructed. This landscape would reveal the relative energies of the different stable conformers and the energy barriers for interconversion between them. The global minimum energy conformer represents the most stable and, under equilibrium conditions, the most populated conformation. The results of such an analysis are typically presented as a table of relative energies and key dihedral angles for each identified conformer.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations offer a powerful means to predict various spectroscopic parameters for Acetamide, N-(cyclooctylmethyl)-, which can be invaluable for interpreting experimental spectra or for confirming the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed by first optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared with experimental data to aid in the assignment of signals and to confirm the proposed structure. The conformational flexibility of the cyclooctyl ring would likely result in a range of chemical shifts for its protons and carbons, which might be observed as broadened signals in experimental spectra at room temperature.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as the C=O stretch of the amide group, the N-H bend (if present in a related primary or secondary amide), and various C-H stretching and bending modes of the cyclooctyl and methyl groups. A comparison of the calculated vibrational spectrum with an experimental one can provide detailed information about the molecular structure and bonding. It is common practice to scale the calculated frequencies with an empirical scaling factor to account for anharmonicity and other systematic errors in the theoretical methods.
A data table summarizing the predicted key vibrational frequencies for the characteristic functional groups of Acetamide, N-(cyclooctylmethyl)- would be a valuable output of such a computational study.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms of the molecule and any surrounding solvent molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve.
Furthermore, MD simulations are particularly well-suited for investigating solute-solvent interactions. By explicitly including solvent molecules (e.g., water, chloroform) in the simulation box, one can study how the solvent molecules arrange themselves around the solute and how they interact with different parts of the Acetamide, N-(cyclooctylmethyl)- molecule. For example, the hydrogen bonding between the amide oxygen and protic solvent molecules can be analyzed in detail, including the average number of hydrogen bonds and their lifetimes. These simulations provide a microscopic view of solvation, which is essential for understanding the molecule's solubility and its behavior in solution.
Reaction Mechanism Elucidation via Computational Transition State Search
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For Acetamide, N-(cyclooctylmethyl)-, potential reactions of interest could include amide hydrolysis (either acid- or base-catalyzed) or reactions involving the cyclooctyl group.
The elucidation of a reaction mechanism computationally involves identifying the reactants, products, and any intermediates, as well as the transition states that connect these species on the potential energy surface. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
By locating the transition state structure for a given reaction, the activation energy (the energy difference between the reactants and the transition state) can be calculated. This activation energy is a key determinant of the reaction rate. Computational methods can also be used to perform intrinsic reaction coordinate (IRC) calculations, which trace the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state indeed connects the desired species.
For a reaction such as the hydrolysis of Acetamide, N-(cyclooctylmethyl)-, computational studies could be used to compare different possible mechanisms (e.g., a concerted versus a stepwise mechanism) and to determine which pathway is energetically more favorable.
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that relates one or more molecular descriptors to a specific property. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties.
For Acetamide, N-(cyclooctylmethyl)-, QSPR models could be developed to predict a range of important physicochemical parameters. These could include properties such as boiling point, vapor pressure, water solubility, and octanol-water partition coefficient (logP).
The development of a QSPR model typically involves the following steps:
Data Collection: A dataset of compounds with known experimental values for the property of interest is assembled. This dataset should ideally include molecules that are structurally similar to Acetamide, N-(cyclooctylmethyl)-.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to select the most relevant descriptors and to build a mathematical model that relates these descriptors to the property.
Model Validation: The predictive power of the model is assessed using various statistical metrics and by applying it to an external set of compounds that were not used in the model development.
Once a validated QSPR model is established, it can be used to predict the physicochemical properties of Acetamide, N-(cyclooctylmethyl)- by simply calculating its molecular descriptors and plugging them into the model equation. This approach can be significantly faster and less expensive than experimental measurements.
Advanced Applications of Acetamide, N Cyclooctylmethyl in Non Clinical Chemical Research
Role as a Synthetic Intermediate or Building Block in Complex Organic Molecule Synthesis
Acetamide (B32628), N-(cyclooctylmethyl)- serves as a versatile building block in the synthesis of more complex organic molecules. Its structure, featuring a cyclooctyl ring attached to an acetamide group, provides a foundation for various chemical transformations. The amide functionality can be hydrolyzed to yield cyclooctylmethanamine, a primary amine that is a crucial intermediate for the synthesis of a wide range of compounds. This amine can undergo further reactions such as N-alkylation, N-acylation, and condensation with carbonyl compounds to introduce diverse functional groups and build molecular complexity.
The cyclooctyl moiety also offers a unique scaffold for the development of novel compounds. The large, flexible eight-membered ring can influence the conformational properties of the final molecule, which is a critical aspect in the design of bioactive compounds and materials with specific properties. Researchers have explored the use of N-substituted cyclooctyl derivatives in the synthesis of heterocyclic compounds, where the cyclooctyl group can play a role in directing the stereochemical outcome of reactions.
Applications in Ligand Design for Catalysis or Coordination Chemistry
The nitrogen and oxygen atoms of the acetamide group in Acetamide, N-(cyclooctylmethyl)- possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic allows for its application in ligand design for catalysis and coordination chemistry. As a ligand, it can coordinate with various transition metals to form metal complexes. The properties of these complexes, such as their stability, reactivity, and catalytic activity, are influenced by the nature of the metal and the steric and electronic properties of the ligand.
The bulky cyclooctylmethyl group can create a specific steric environment around the metal center, which can be advantageous in catalysis by controlling the access of substrates to the active site and influencing the selectivity of the reaction. For instance, in asymmetric catalysis, chiral ligands are essential for achieving high enantioselectivity. While Acetamide, N-(cyclooctylmethyl)- itself is achiral, it can be modified to incorporate chiral centers, or used in combination with other chiral ligands, to create a chiral environment for catalytic transformations.
Potential in Polymer Science and Materials Chemistry
The presence of the reactive amide group and the hydrocarbon-rich cyclooctyl moiety in Acetamide, N-(cyclooctylmethyl)- suggests its potential utility in polymer science and materials chemistry. The amide linkage is a fundamental component of polyamides, a class of polymers known for their high strength, thermal stability, and chemical resistance. Acetamide, N-(cyclooctylmethyl)- could potentially serve as a monomer or a co-monomer in the synthesis of novel polyamides with unique properties conferred by the bulky cyclooctyl group. The incorporation of this group could disrupt polymer chain packing, leading to materials with lower crystallinity, increased solubility, and modified mechanical properties.
Furthermore, Acetamide, N-(cyclooctylmethyl)- could be explored as an additive in polymer formulations. Its molecular structure might allow it to function as a plasticizer, improving the flexibility and processability of rigid polymers. The cyclooctyl group could also enhance the compatibility of different polymer blends. In the realm of materials chemistry, the molecule could be used as a building block for the synthesis of functional materials, such as organic semiconductors or liquid crystals, where the defined molecular shape and potential for intermolecular interactions are crucial.
Utilization in Analytical Chemistry as a Reference Standard or Derivatization Agent
In analytical chemistry, the purity and well-defined structure of Acetamide, N-(cyclooctylmethyl)- make it a suitable candidate for use as a reference standard. Reference standards are essential for the accurate quantification of analytes in various samples. By using a known concentration of Acetamide, N-(cyclooctylmethyl)-, analytical instruments can be calibrated, and the concentration of this compound or structurally related molecules in unknown samples can be determined with high precision.
Moreover, the reactivity of the amide group allows for its potential use as a derivatization agent. Derivatization is a technique used in chromatography to modify analytes to improve their separation, detection, or volatility. For example, the hydrolysis of Acetamide, N-(cyclooctylmethyl)- to cyclooctylmethanamine, followed by reaction with a suitable derivatizing agent, could be employed to enhance its detectability in gas chromatography or high-performance liquid chromatography. Conversely, the amine itself could be used to derivatize other molecules containing reactive functional groups, such as carboxylic acids, to facilitate their analysis.
Exploration in Supramolecular Chemistry and Host-Guest Interactions
The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The structure of Acetamide, N-(cyclooctylmethyl)- offers possibilities for its involvement in host-guest chemistry. The cyclooctyl ring can act as a hydrophobic guest that can be encapsulated within the cavity of a suitable host molecule, such as a cyclodextrin (B1172386) or a calixarene. The formation of such inclusion complexes is driven by hydrophobic interactions and can lead to changes in the physical and chemical properties of the guest molecule, such as its solubility and reactivity.
The amide group can also participate in hydrogen bonding, a key interaction in supramolecular assembly. This allows Acetamide, N-(cyclooctylmethyl)- to self-assemble or to interact with other molecules to form well-defined supramolecular structures, such as sheets, ribbons, or gels. The study of these interactions provides insights into the principles of molecular recognition and self-assembly, which are fundamental to the design of new materials and functional systems.
Biochemical Probes and Enzyme Mechanism Studies (excluding human clinical context)
While excluding human clinical applications, Acetamide, N-(cyclooctylmethyl)- and its derivatives hold potential as biochemical probes for studying enzyme mechanisms in non-clinical research. The amide bond is a common feature in biological systems, and enzymes that catalyze the hydrolysis of amide bonds, known as amidases or proteases, are of significant interest. A molecule like Acetamide, N-(cyclooctylmethyl)- could serve as a substrate or an inhibitor for such enzymes.
By modifying the structure of Acetamide, N-(cyclooctylmethyl)-, for example, by introducing a reporter group such as a fluorophore or a radioisotope, researchers can create probes to monitor enzyme activity. The interaction of these probes with an enzyme can be detected and quantified, providing valuable information about the enzyme's catalytic mechanism, substrate specificity, and active site structure. Furthermore, if a derivative of Acetamide, N-(cyclooctylmethyl)- is found to be a potent and selective inhibitor of a particular enzyme, it could be used as a tool to study the physiological role of that enzyme in cellular processes.
Future Research Directions and Unaddressed Challenges Pertaining to Acetamide, N Cyclooctylmethyl
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of sterically hindered amides like Acetamide (B32628), N-(cyclooctylmethyl)- remains a significant challenge in organic chemistry. chimia.chnih.gov Traditional methods often involve the condensation of an amine with a carboxylic acid, which requires coupling reagents to activate the carboxylic acid. chimia.ch These methods can be inefficient for sterically demanding substrates due to the slow nucleophilic attack of the hindered amine onto the activated carboxylate. chimia.chchimia.ch Future research must focus on creating more efficient and greener synthetic pathways.
Key areas for development include:
Catalyst-Free and Solvent-Free Methods: Exploring mechanochemical conditions that use physical force to initiate reactions can provide a green and efficient alternative for synthesizing amides, potentially avoiding the need for bulk solvents and generating less waste. researchgate.net
Novel Coupling Reagents: While many coupling reagents exist, there is a need for new reagents specifically designed to overcome the steric barriers present in compounds like N-(cyclooctylmethyl)acetamide.
Alternative Activation Strategies: Research into activating carboxylic acids or amines through different mechanisms, such as the use of isocyanates or isothiocyanates, could yield more robust and general methods for synthesizing hindered amides. chimia.chnih.govresearchgate.net A mild and efficient method for the direct synthesis of diverse amides from carboxylic acids and isothiocyanates has been developed that does not require stoichiometric coupling reagents or metal catalysts. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts, for instance, employing a surfactant like cetyltrimethylammonium bromide (CTAB) to facilitate the conversion of aldehydes into activated amides, represents a promising avenue for more sustainable synthesis. acs.org
| Synthetic Strategy | Advantages | Challenges for N-(cyclooctylmethyl)acetamide |
| Mechanochemistry | Reduced solvent waste, high energy efficiency. researchgate.net | Optimizing reaction conditions for solid-state reactivity. |
| Isocyanate Coupling | Can be robust for hindered systems, avoids traditional coupling agents. chimia.chnih.gov | Availability of the corresponding isocyanate precursor. |
| Organocatalysis | Avoids heavy metals, can offer novel reactivity. acs.org | Catalyst efficiency with bulky aliphatic substrates. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by reducing the reliance on trial-and-error experimentation. nih.gov For amide bond formation, ML models can predict reaction outcomes, such as yield and success rate, and recommend optimal conditions. nih.govdigitellinc.com
Future research in this area for compounds like Acetamide, N-(cyclooctylmethyl)- should focus on:
Predictive Yield Models: Developing ML algorithms, such as Random Forest or XGBoost, trained on datasets of amide coupling reactions to predict the yield of new reactions. nih.govpku.edu.cn These models can use molecular descriptors calculated from the structures of the amine and acid to forecast the success of a given reaction. pku.edu.cn
Handling Small and Biased Datasets: A significant challenge is the lack of large, high-quality datasets for chemical reactions. aiche.org Research is needed to enhance the predictive power of ML models even with limited data, potentially by incorporating data from related but different reactions to improve generalization. digitellinc.compku.edu.cn
Condition Optimization: AI can streamline the selection of reagents, solvents, and catalysts. nih.gov By analyzing vast parameter spaces, ML can identify the most promising conditions for synthesizing challenging, sterically hindered amides, thereby saving time and resources. Even with excellent performance on curated high-throughput experimentation (HTE) datasets, many models struggle with the diversity of real-world literature data, highlighting the need for more robust algorithms. nih.gov
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and safe scale-up. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are invaluable for studying the formation of Acetamide, N-(cyclooctylmethyl)-.
In-situ Infrared (IR) Spectroscopy: Technologies like ReactIR™ allow chemists to continuously monitor the concentration of reactants, intermediates, and products directly in the reaction vessel. mt.com By tracking the unique IR absorbances of the starting materials and the amide product, researchers can gain detailed insights into reaction initiation, progression, and endpoint. This is particularly useful for reactions involving unstable intermediates that are difficult to analyze using traditional offline methods. mt.com
In-situ NMR Spectroscopy: For certain reaction systems, real-time NMR can provide detailed structural information about species in solution, helping to identify transient intermediates and determine catalyst resting states in catalytic cycles. acs.org
Process Analytical Technology (PAT): Integrating these in-situ techniques as part of a PAT framework allows for a deeper understanding of critical process parameters, such as initiation temperature and the impact of reagent addition rates, ensuring a more robust and scalable process. mt.com
| Technique | Information Gained | Application to Amide Synthesis |
| In-situ IR (ReactIR™) | Real-time concentration profiles of reactants, intermediates, and products. Reaction kinetics and endpoint determination. mt.com | Monitoring the consumption of the amine and activated acid, and the formation of the amide carbonyl peak. |
| In-situ NMR | Detailed structural information, identification of catalyst resting states, and transient intermediates. acs.org | Elucidating the mechanism of novel catalytic reactions for amide formation. |
Exploration of Novel Chemical Transformations and Reactivity Profiles
While the amide bond is known for its stability, modern synthetic chemistry seeks methods to activate this functional group for further transformations. nih.gov The N-(cyclooctylmethyl) group introduces specific steric and electronic features that could be exploited in novel reactions.
Future research directions include:
Amide Bond Activation: The inherent stability of amides comes from the resonance between the nitrogen lone pair and the carbonyl group. nih.gov Research into methods that disrupt this resonance, either through structural modifications (e.g., twisting the amide bond) or by using specialized catalysts, can render the amide bond susceptible to cleavage or modification.
N-C Bond Cleavage: Developing catalytic systems, for example using nickel, that can selectively cleave the N-acyl bond would open up pathways to use amides as synthons for other functional groups.
Decarbonylative Coupling: Exploring photoredox or transition-metal-catalyzed reactions that could lead to the expulsion of carbon monoxide from the amide and the formation of new C-N bonds is an emerging area of interest. acs.org
Contribution to Fundamental Understanding of Amide Chemistry
The study of sterically hindered amides like Acetamide, N-(cyclooctylmethyl)- can provide valuable insights into the fundamental principles of chemical bonding and reactivity. The bulky cyclooctyl group can enforce unusual geometries on the amide functional group.
Amide Bond Rotation and Planarity: The resonance stabilization of an amide bond requires a planar geometry. The steric bulk of the cyclooctylmethyl substituent may force the amide bond to twist, reducing the resonance and increasing its reactivity. nih.gov Studying the rotational barrier and the degree of pyramidalization at the nitrogen atom can provide quantitative data on these steric effects.
Thermodynamic vs. Kinetic Control: Investigating reactions involving this amide can illuminate the interplay between steric hindrance and electronic effects, contributing to a deeper understanding of what governs the outcomes of chemical reactions. nih.gov
Design of Structurally Related Analogs for Targeted Chemical Applications
By systematically modifying the structure of Acetamide, N-(cyclooctylmethyl)-, it is possible to design new molecules with tailored properties. This involves creating structural analogs for specific applications in fields like medicinal chemistry or materials science.
Bioisosteric Replacement: In drug discovery, the amide bond is often metabolically labile. nih.gov Replacing the amide group in a biologically active molecule with a more stable mimic (a bioisostere) is a common strategy. The N-(cyclooctylmethyl)amide moiety could itself serve as a building block in peptidomimetics, where its bulky nature could be used to control peptide conformation.
Modifying the Cycloalkyl Group: Altering the ring size (e.g., to cyclohexyl or cyclododecyl) or introducing substituents on the cyclooctyl ring would modulate the steric and lipophilic properties of the molecule, potentially leading to analogs with different solubilities or binding affinities.
Varying the Acyl Group: Replacing the acetyl group with other acyl fragments would create a library of N-(cyclooctylmethyl)amides. These analogs could be screened for various applications, leveraging the consistent steric influence of the N-substituent. Such transformations are crucial in creating libraries for medicinal chemistry. wordpress.com
| Analog Type | Structural Modification | Potential Application |
| Peptidomimetic | Incorporation into a peptide-like backbone. | Controlling molecular conformation for drug design. nih.gov |
| Ring-Modified Analog | Changing the cycloalkyl ring size or substitution. | Tuning physical properties like solubility and lipophilicity. |
| Acyl-Varied Analog | Replacing the acetyl group with other R-CO- groups. | Creating libraries for screening in materials or pharmaceutical research. wordpress.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
